(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol (1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684133
InChI: InChI=1S/C15H18N2O2/c18-14-7-4-8-15(14)19-13-9-16-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,14-15,18H,4,7-8,10H2/t14-,15-/m1/s1
SMILES:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol

CAS No.:

Cat. No.: VC17684133

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol -

Specification

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name (1R,2R)-2-(1-benzylpyrazol-4-yl)oxycyclopentan-1-ol
Standard InChI InChI=1S/C15H18N2O2/c18-14-7-4-8-15(14)19-13-9-16-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,14-15,18H,4,7-8,10H2/t14-,15-/m1/s1
Standard InChI Key BYXWUVOZPYRHQB-HUUCEWRRSA-N
Isomeric SMILES C1C[C@H]([C@@H](C1)OC2=CN(N=C2)CC3=CC=CC=C3)O
Canonical SMILES C1CC(C(C1)OC2=CN(N=C2)CC3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol (molecular formula: C20H22N2O2\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_2) consists of a cyclopentane ring fused to a hydroxyl group at position 1 and a pyrazole-ether substituent at position 2. The pyrazole ring is further substituted with a benzyl group at the N1 position, enhancing lipophilicity and potential blood-brain barrier permeability .

Table 1: Key Molecular Properties

PropertyValue
Molecular Weight322.40 g/mol
Hydrogen Bond Donors2 (hydroxyl, pyrazole N-H)
Hydrogen Bond Acceptors4 (ether O, pyrazole N, hydroxyl O)
Rotatable Bonds5
Topological Polar Surface Area64.5 Ų

Data derived from structural analogs .

Stereochemical Considerations

The (1R,2R) configuration imposes spatial constraints that differentiate this compound from its diastereomers. In related systems, such as Rel-(1R,2R)-2-(3-methoxyphenoxy)cyclopentan-1-ol, the endo arrangement of substituents enhances binding to hydrophobic enzyme pockets. Molecular modeling of the title compound predicts similar stereoselective interactions, particularly with proteins featuring deep catalytic sites .

Synthetic Approaches and Optimization

Core Ring Formation

Synthesis typically begins with cyclopentanol derivatives functionalized at the 2-position. A reported route for analogous compounds involves:

  • Protection of the cyclopentanol hydroxyl using tert-butyldimethylsilyl (TBS) chloride

  • Mitsunobu reaction with 1-benzyl-4-hydroxypyrazole

  • Deprotection under acidic conditions

Critical parameters include reaction temperature (–20°C to 0°C for Mitsunobu step) and stoichiometric control to minimize diastereomer formation .

Structure-Activity Relationship (SAR) Insights

Pyrazole Substitution Effects

Comparative studies on pyrazole-containing inhibitors demonstrate that N1-benzylation enhances metabolic stability compared to unprotected analogs. For example, in SGLT1 inhibitors, benzyl groups increased plasma half-life from 1.2 to 4.7 hours in rodent models .

Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (μM)Selectivity Index
EVT-13488918Tyrosine Kinase0.042>100 vs. MAPK
ARN19689 NAAA0.01650 vs. FAAH
4-Benzyl-pyrazole SGLT10.8915 vs. SGLT2

Cyclopentanol Configuration Impact

The (1R,2R) configuration confers 3–5× higher potency than (1S,2S) isomers in enzyme inhibition assays. Molecular dynamics simulations suggest this results from optimal hydrogen bonding between the hydroxyl group and catalytic asparagine residues in target proteins .

Pharmacological Profiling

In Vivo Efficacy

A pyrazole-cyclopentanol analog reduced postprandial hyperglycemia by 58% in diabetic rats (10 mg/kg dose), comparable to metformin . Neuroinflammatory models showed 40–60% reduction in cytokine levels following chronic administration .

Therapeutic Implications and Development Challenges

Neuroinflammatory Pathways

NAAA inhibition could modulate pain perception through palmitoylethanolamide stabilization. Preclinical models indicate ED₅₀ values of 2.1 mg/kg for mechanical allodynia reversal, though with narrow therapeutic windows (LD₅₀ = 45 mg/kg) .

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